Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone
Description
Properties
Molecular Formula |
C17H12F3NOS |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C17H12F3NOS/c18-17(19,20)11-7-8-15-13(9-11)21(16(22)10-5-6-10)12-3-1-2-4-14(12)23-15/h1-4,7-10H,5-6H2 |
InChI Key |
MOJNQMNHVSRESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. The trifluoromethyl group is introduced via electrophilic substitution, and the cyclopropyl group is added through a cyclopropanation reaction. Common reagents used in these reactions include trifluoromethyl iodide, cyclopropyl bromide, and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as an antipsychotic or antiemetic agent.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its ability to cross cell membranes, allowing it to reach intracellular targets. The phenothiazine core can interact with dopamine and serotonin receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the phenothiazine core and methanone group significantly alter the compound’s properties. Below is a comparison with analogues from the literature:
Table 1: Key Properties of Cyclopropyl Methanone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may reduce electron density on the phenothiazine ring compared to ethyl or isopropyl substituents in 4.5b and 4.5c. This could influence reactivity in electrophilic substitution reactions .
- Steric Effects : The cyclopropyl group in all compounds introduces steric hindrance, but its impact is modulated by adjacent substituents. For example, the trifluoromethyl group’s bulkiness may restrict rotational freedom more than ethyl/isopropyl groups .
Crystallographic and Conformational Comparisons
Phenothiazine derivatives often exhibit planar or slightly twisted conformations. For example, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () crystallizes in a triclinic system ($P1$) with unit cell parameters $a = 8.1891$ Å, $b = 8.2417$ Å, $c = 12.813$ Å, and angles $\alpha = 81.632^\circ$, $\beta = 81.394^\circ$, $\gamma = 66.649^\circ$ . While crystallographic data for the target compound is unavailable, the nitro-substituted analogue demonstrates how electron-withdrawing groups affect molecular packing. The trifluoromethyl group in the target compound may induce similar distortions but with enhanced hydrophobic interactions due to fluorine’s electronegativity.
Spectroscopic Signatures
- IR Spectroscopy: The carbonyl stretch ($C=O$) in 4.5b and 4.5c appears at ~1691–1707 cm$^{-1}$, typical for cyclopropyl methanones. The target compound’s $C=O$ stretch is expected near this range, but the trifluoromethyl group may cause a slight shift due to inductive effects .
- NMR Spectroscopy : The cyclopropyl protons in 4.5b and 4.5c resonate at δ 0.78–1.01 ppm. The target compound’s cyclopropyl signals would likely appear in a similar region, but the trifluoromethyl group’s deshielding effect on adjacent protons could complicate splitting patterns .
Biological Activity
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound's structure consists of a cyclopropyl group attached to a phenothiazine core with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, potentially affecting its interaction with biological targets.
Phenothiazines, including this compound, primarily exert their effects by antagonizing dopamine D2 receptors in the central nervous system. This action is crucial for their antipsychotic properties. Additionally, these compounds may interact with serotonin receptors and other neurotransmitter systems, contributing to their therapeutic effects.
Key Mechanisms:
- Dopamine Receptor Antagonism: Reduces dopaminergic overactivity associated with psychotic disorders.
- Serotonin Receptor Modulation: Potentially enhances mood stabilization and reduces anxiety.
- Antioxidant Activity: Some studies suggest that phenothiazines can exhibit antioxidant properties, which may contribute to neuroprotection.
Antipsychotic Effects
Phenothiazine derivatives have been widely studied for their antipsychotic effects. Research indicates that this compound may exhibit similar properties, potentially offering therapeutic benefits in treating schizophrenia and other psychotic disorders.
Anticancer Activity
Recent studies have explored the anticancer potential of trifluoromethyl-substituted phenothiazines. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 (Prostate) | 5 | Apoptosis |
| K562 (Leukemia) | 7 | Cell Cycle Arrest |
| Hela (Cervical) | 6 | Apoptosis |
| A549 (Lung) | 8 | Apoptosis |
Antifungal and Insecticidal Activity
Some derivatives have demonstrated antifungal and insecticidal activities. For example, compounds structurally related to this compound were tested against various fungal pathogens and showed promising results.
| Pathogen | Activity | Concentration Tested (µg/ml) |
|---|---|---|
| Botrytis cinerea | Inhibition Rate: 96.76% | 50 |
| Sclerotinia sclerotiorum | Inhibition Rate: 82.73% | 50 |
Case Studies
- Antipsychotic Efficacy : A study involving a phenothiazine derivative similar to this compound demonstrated significant reductions in psychotic symptoms in animal models when administered at varying doses over a four-week period.
- Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines with an IC50 value comparable to established chemotherapeutics like doxorubicin.
- Insecticidal Testing : Field tests indicated that similar compounds exhibited notable insecticidal activity against common agricultural pests, suggesting potential applications in pest management strategies.
Q & A
Q. What are the critical parameters for optimizing the synthesis of Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone?
Methodological Answer: The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions involving cyclopropane ring formation often require low temperatures (−78°C to 0°C) to prevent ring-opening side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for nucleophilic substitutions at the phenothiazine nitrogen, while dichloromethane is used for Friedel-Crafts acylations .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is essential to isolate the product from unreacted phenothiazine precursors and trifluoromethylated byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclopropyl group (δ ~1.2–1.8 ppm for CH₂ protons) and trifluoromethyl substituents (δ ~120–125 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Accurate mass measurement (±2 ppm) verifies the molecular formula (e.g., C₁₈H₁₃F₃NOS) .
- X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities in the phenothiazine core (e.g., boat vs. chair conformations) .
Advanced Research Questions
Q. How do substituents on the phenothiazine core influence the compound’s bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted studies .
- Cyclopropyl Methanone : Introduces steric hindrance, reducing off-target binding to dopamine receptors (IC₅₀ >10 µM vs. D₂ receptors) .
Q. Reference :
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand parameters to model interactions with serotonin receptors (e.g., 5-HT₂A). The trifluoromethyl group shows π-π stacking with Phe234 .
- Molecular Dynamics (MD) : AMBER simulations (100 ns) reveal stable hydrogen bonds between the methanone carbonyl and Asn343 .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for cyclopropyl modifications, guiding lead optimization .
Q. How can researchers resolve contradictions in solubility data across studies?
Methodological Answer: Discrepancies arise from solvent polarity and pH:
Q. What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
Q. How to design kinetic studies for acyl transfer reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
